molecular formula C16H29BN2O5 B13817948 [3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

Cat. No.: B13817948
M. Wt: 340.2 g/mol
InChI Key: SNTFDWWVIREYNM-UHFFFAOYSA-N
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Description

[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of Substituents: The 3,5-dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Borinic Acid Moiety: This step involves the reaction of the pyrazole derivative with a boronic acid or boronic ester under conditions that facilitate the formation of the borinic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure allows for interactions with biological targets, making it a potential lead compound in drug discovery.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to bind to specific biomolecules.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The borinic acid moiety can interact with biological molecules through hydrogen bonding or coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid: shares similarities with other pyrazole derivatives and borinic acid compounds.

Uniqueness

    Structural Complexity: The combination of a pyrazole ring with borinic acid and multiple substituents makes it unique.

    Functional Diversity:

Properties

Molecular Formula

C16H29BN2O5

Molecular Weight

340.2 g/mol

IUPAC Name

[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C16H29BN2O5/c1-10-12(17(22)24-16(8,9)15(6,7)21)11(2)19(18-10)13(20)23-14(3,4)5/h21-22H,1-9H3

InChI Key

SNTFDWWVIREYNM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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